Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
CAS No.: 51163-88-3
Cat. No.: VC8349946
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51163-88-3 |
|---|---|
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9) |
| Standard InChI Key | OKJQBJHYKVHRIS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(C(=O)N1)O |
| Canonical SMILES | COC(=O)C1CC(C(=O)N1)O |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate belongs to the class of 5-oxopyrrolidine derivatives, featuring a carboxylate ester and hydroxyl group at positions 2 and 4, respectively. Its molecular formula is C6H9NO4, with a molecular weight of 159.14 g/mol. The compound’s stereochemistry significantly influences its biological interactions; the (2S,4R) configuration (CAS 180321-18-0) is reported in plants such as Stellaria palustris and Pseudostellaria heterophylla, suggesting a natural origin for this stereoisomer.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 51163-88-3 / 180321-18-0 (stereoisomer) | |
| IUPAC Name | Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |
| Molecular Formula | C6H9NO4 | |
| Molecular Weight | 159.14 g/mol | |
| SMILES Notation | COC(=O)[C@@H]1CC@HO |
The compound’s planar structure and functional groups enable diverse reactivity, making it a versatile intermediate in synthetic chemistry.
Synthesis Methods
Esterification of 4-Hydroxyproline
The primary synthesis route involves the esterification of (2S,4R)-4-hydroxyproline with methanol under acidic conditions. This method typically employs refluxing for several hours to achieve complete conversion to the methyl ester. The reaction mechanism proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol, yielding the ester and water as a byproduct.
Alternative Pathways
Alternative approaches include the modification of proline derivatives or the use of protecting groups to selectively functionalize the pyrrolidine ring. For instance, oxidation of proline methyl ester derivatives can introduce the 5-oxo group, though this requires careful control to avoid over-oxidation .
Biological Activities
Anti-Inflammatory Mechanisms
The compound’s anti-inflammatory activity is linked to its inhibition of pro-inflammatory mediators. Although specific studies on this molecule are sparse, structurally analogous pyrrolidine derivatives suppress nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages . These effects are mediated through the downregulation of NF-κB and Src/Syk signaling pathways, which are critical in inflammatory responses .
Applications in Medicinal Chemistry
Building Block for Complex Molecules
The compound’s functional groups (hydroxyl, ketone, and ester) enable its use in synthesizing heterocyclic compounds, peptidomimetics, and prodrugs. Its stereochemistry is particularly valuable for creating enantiomerically pure therapeutics, reducing off-target effects.
Natural Product Analogues
Its presence in plants like Stellaria palustris suggests a role in plant defense mechanisms, possibly through antioxidant or antimicrobial activity. This natural occurrence inspires the development of bioinspired molecules for agricultural or pharmaceutical use.
Future Directions
Further research should prioritize:
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In vivo neuroprotection studies to validate preclinical potential.
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Structure-activity relationship (SAR) analyses to optimize antimicrobial and anticancer efficacy.
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Synthetic methodology improvements to enhance stereochemical purity and yield.
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